6-Hydroxy plumbagin
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Overview
Description
6-Hydroxy plumbagin, also known as 5-hydroxy-2-methyl-1,4-naphthoquinone, is a naturally occurring naphthoquinone derivative. It is primarily derived from the roots of the plant Plumbago zeylanica and belongs to the Plumbaginaceae family. This compound has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy plumbagin typically involves the oxidation of 2-methyl-1,4-naphthoquinone. One common method is the use of potassium permanganate (KMnO₄) in an alkaline medium. The reaction proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often involves the extraction from the roots of Plumbago zeylanica. The roots are harvested, dried, and subjected to solvent extraction using organic solvents such as ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy plumbagin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of quinones and hydroquinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinones.
Scientific Research Applications
6-Hydroxy plumbagin has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of
Properties
Molecular Formula |
C11H8O4 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5,6-dihydroxy-2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O4/c1-5-4-8(13)9-6(10(5)14)2-3-7(12)11(9)15/h2-4,12,15H,1H3 |
InChI Key |
HWWWTOHAFWXPCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=O)C=CC(=C2O)O |
Origin of Product |
United States |
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